2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
H+/K+-ATPase Inhibitors
- Pantoprazole Development : A study by Kohl et al. (1992) explored a class of antisecretory (H+,K+)-ATPase inhibitors related to 2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide. The research led to the development of pantoprazole, a drug used for stomach acid-related issues (Kohl et al., 1992).
Anticonvulsant Activity
- Benzamides in Epilepsy : Mussoi et al. (1996) synthesized a series of benzamides, similar in structure to the compound , showing significant anticonvulsant activity. This demonstrates the potential use of such compounds in treating epilepsy (Mussoi et al., 1996).
Enzyme Inhibition
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : A study by Tuğrak et al. (2020) found that derivatives of benzenesulfonamides, structurally related to the compound , exhibit significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes (Tuğrak et al., 2020).
Receptor Antagonism
- Endothelin ETA Receptor Antagonism : Mortlock et al. (1997) researched novel sulphonamides, including compounds structurally similar to this compound, which show high affinity and selectivity for the endothelin ETA receptor (Mortlock et al., 1997).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : Mandala et al. (2013) synthesized a series of novel compounds structurally related to the compound . These compounds exhibited significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Mandala et al., 2013).
Antitumor Activity
- Oncolytic Small Molecules : Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries, including those related to this compound. They identified potent cell cycle inhibitors with antitumor properties, indicating the potential use of such compounds in cancer treatment (Owa et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
Compounds with similar structures have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting ache and buche, similar compounds can affect the cholinergic pathway . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
Similar compounds have been shown to enhance cholinergic transmission by inhibiting ache and buche . This can lead to improved cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of similar compounds .
Propiedades
IUPAC Name |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-11-6-5-10-19(20)21(25)22-12-7-17-29(26,27)24-15-13-23(14-16-24)18-8-3-2-4-9-18/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDDYSSTSUPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.